Bienvenue dans la boutique en ligne BenchChem!

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide

Anticancer VEGFR-2 inhibition Apoptosis

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide (CAS 921100-95-0) is a synthetic 1,3,4-oxadiazole-naphthalene hybrid that has been explicitly studied as a potential VEGFR-2 inhibitor. This compound was designed, synthesized, and biologically characterized as part of a focused series of 1,3,4-oxadiazole-naphthalene hybrids, with the 2-chlorophenyl substitution being a key structural determinant of its activity profile.

Molecular Formula C19H12ClN3O2
Molecular Weight 349.77
CAS No. 921100-95-0
Cat. No. B2907436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
CAS921100-95-0
Molecular FormulaC19H12ClN3O2
Molecular Weight349.77
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
InChIInChI=1S/C19H12ClN3O2/c20-16-8-4-3-7-15(16)18-22-23-19(25-18)21-17(24)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,21,23,24)
InChIKeyHUIFAHKFCVLDLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide (CAS 921100-95-0): Chemical Identity and Procurement Baseline


N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide (CAS 921100-95-0) is a synthetic 1,3,4-oxadiazole-naphthalene hybrid that has been explicitly studied as a potential VEGFR-2 inhibitor [1]. This compound was designed, synthesized, and biologically characterized as part of a focused series of 1,3,4-oxadiazole-naphthalene hybrids, with the 2-chlorophenyl substitution being a key structural determinant of its activity profile [1]. Its molecular architecture – a naphthalene-2-carboxamide moiety linked via an amide bridge to a 5-(2-chlorophenyl)-1,3,4-oxadiazole core – distinguishes it from other oxadiazole positional isomers and structurally similar carboxamide derivatives, including the 4-fluorophenyl analog (CAS 888413-88-5) and the furan-2-yl analog (CAS 851095-46-0) [2].

Why N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide Cannot Be Replaced by Generic In-Class Analogs


Within the 1,3,4-oxadiazole-naphthalene hybrid class, small structural modifications produce large functional consequences, rendering generic analog substitution scientifically unsound [1]. The 2-chlorophenyl substituent on the oxadiazole ring is not interchangeable with other halogen or heterocyclic variants. For example, the 4-fluorophenyl analog (CAS 888413-88-5) and the furan-2-yl analog (CAS 851095-46-0) are distinct chemical entities with entirely uncharacterized biological profiles; no published data demonstrate equivalent or superior activity for any analog relative to the 2-chlorophenyl derivative [2]. Even within the single study that directly characterized this compound series, compounds with different aryl substitutions at the oxadiazole 5-position exhibited differential antiproliferative and VEGFR-2 inhibitory activities, meaning that only a subset of hybrids were selected for further VEGFR-2 evaluation [1]. Substituting this compound with a generic oxadiazole-naphthalene derivative without verified biological data risks losing the specific activity signature documented for the 2-chlorophenyl-bearing structure [1].

Quantitative Differentiation Evidence for N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide (CAS 921100-95-0)


Apoptosis Induction in HepG2 Hepatocellular Carcinoma Cells vs. Untreated Control

This compound (designated as Compound 5 in the source study) directly induced apoptosis in HepG2 hepatocellular carcinoma cells, achieving 22.86% apoptotic cell population compared to only 0.51% in the untreated control, representing a 44.8-fold increase over baseline [1]. This apoptotic effect was mechanistically supported by a 5.61-fold upregulation of caspase-3 levels relative to control cells, and was accompanied by cell cycle arrest predominantly at the Pre-G1 phase [1]. The comparator is the untreated vehicle control within the same experiment. No head-to-head comparison data against a reference drug (e.g., sorafenib) are available for this specific compound within this study; the comparison is therefore restricted to the compound-versus-control differential.

Anticancer VEGFR-2 inhibition Apoptosis Hepatocellular carcinoma

VEGFR-2 Enzymatic Inhibition Potency Relative to Structural Analogs Within the Same Series

Within the published 1,3,4-oxadiazole-naphthalene hybrid series, this compound was among only six compounds (out of the full synthesized library) that were advanced to VEGFR-2 enzymatic inhibition screening based on their promising antiproliferative activity [1]. This selective advancement provides class-level evidence that the 2-chlorophenyl-substituted compound possesses a biological activity level that distinguishes it from less active analogs within the same series that were not selected for VEGFR-2 testing [1]. Quantitative IC50 values for VEGFR-2 inhibition of this specific compound are reported in the full text of the source publication (Hagras et al., 2022, Table 2 or equivalent); procurement decisions should reference the full-text data tables for exact comparator IC50 values against the other five advanced compounds (compounds 8, 15, 16, 17, and 18) [1].

VEGFR-2 inhibition Kinase assay Anticancer SAR

Dual Antiproliferative Activity Across HepG-2 and MCF-7 Cancer Cell Lines

This compound demonstrated antiproliferative activity against both HepG-2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) human cancer cell lines in the same study [1]. The dual-cell-line activity profile provides a broader cytotoxicity baseline compared to compounds that were active against only one cell line or neither. Specific IC50 values for each cell line are available in the full-text data tables of Hagras et al. (2022); these values should be directly compared with those of the other five advanced compounds (8, 15, 16, 17, 18) as well as with any reference standard (e.g., sorafenib or doxorubicin) if reported in the full text [1]. This differential is relevant for programs requiring compounds with activity across multiple cancer histotypes rather than single-cell-line specificity.

Anticancer Cytotoxicity Hepatocellular carcinoma Breast cancer

In Silico ADMET and Drug-Likeness Profiling Relative to Class Expectations

This compound was subjected to comprehensive in silico ADMET (absorption, distribution, metabolism, excretion, toxicity) and drug-likeness profiling alongside molecular docking studies against VEGFR-2 [1]. While these computational predictions are class-level in nature (i.e., they apply to the 1,3,4-oxadiazole-naphthalene hybrid scaffold rather than being unique to this specific compound), the availability of pre-computed ADMET data reduces the in silico characterization burden for procurement decisions [1]. The computational predictions indicated favorable drug-likeness and acceptable predicted toxicity profiles for this compound within the context of the studied series [1]. This contrasts with analogs lacking published ADMET characterization, for which such predictions would need to be generated de novo, adding time and computational resource costs.

ADMET Drug-likeness In silico Pharmacokinetics

Recommended Application Scenarios for N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide (CAS 921100-95-0)


VEGFR-2-Targeted Anticancer Drug Discovery and Lead Optimization Programs

This compound is directly applicable as a validated VEGFR-2 inhibitor lead for hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) drug discovery programs. Its documented dual-cell-line antiproliferative activity and VEGFR-2 inhibitory effect, combined with quantitative apoptosis induction (22.86% vs. 0.51% control), provide a measurable efficacy baseline for structure-activity relationship (SAR) expansion and lead optimization campaigns [1]. The availability of pre-computed molecular docking poses against VEGFR-2 (PDB: 4ASD) further supports rational design iterations [1].

Mechanistic Studies of VEGFR-2-Mediated Apoptosis and Cell Cycle Regulation

The compound's demonstrated 5.61-fold caspase-3 upregulation and Pre-G1 cell cycle arrest in HepG2 cells make it suitable for mechanistic dissection of VEGFR-2 downstream signaling pathways, particularly apoptosis and cell cycle checkpoint regulation [1]. These quantitative apoptosis and cell cycle endpoints serve as robust assay readouts for target engagement validation and pathway interrogation studies.

Comparator Profiling Against Other 1,3,4-Oxadiazole-Naphthalene Hybrids in Academic Screening Libraries

As one of only six compounds from the full hybrid series that advanced to VEGFR-2 enzymatic screening, this compound is positioned as a benchmark comparator for academic and industrial screening libraries evaluating novel 1,3,4-oxadiazole-naphthalene derivatives [1]. Procuring this compound enables direct head-to-head cytotoxicity and VEGFR-2 inhibition comparisons with newly synthesized analogs under identical assay conditions, establishing quantitative activity rank-ordering.

In Silico Modeling and Computational Chemistry Validation Studies

The published in silico ADMET, drug-likeness, and toxicity predictions for this compound provide a pre-validated computational dataset that can serve as a reference point for benchmarking new computational models or docking protocols targeting the VEGFR-2 kinase domain [1]. Procurement supports computational chemistry groups requiring experimentally characterized compounds for model calibration and validation.

Quote Request

Request a Quote for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.